molecular formula C25H33Cl2N B12391316 (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12391316
M. Wt: 418.4 g/mol
InChI Key: MGOJMQCZOPZFLJ-CPJSRVTESA-N
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Preparation Methods

The synthesis of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. The starting materials typically include 3,4-dichlorobenzaldehyde and 1-tetralone. The synthetic route involves the following key steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Due to its structural similarity to sertraline, it is investigated for its potential antidepressant and anxiolytic properties.

    Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with neurotransmitter transporters, particularly the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of sertraline, which is known to exert antidepressant effects by selectively inhibiting serotonin reuptake.

Comparison with Similar Compounds

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:

    Sertraline: Both compounds share a similar core structure and mechanism of action, but (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine has additional alkyl groups that may influence its pharmacokinetic properties.

    Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile.

The uniqueness of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine lies in its specific structural modifications, which may confer unique pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C25H33Cl2N

Molecular Weight

418.4 g/mol

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1

InChI Key

MGOJMQCZOPZFLJ-CPJSRVTESA-N

Isomeric SMILES

CCCCCCCCN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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